Product packaging for Atenolol(Cat. No.:CAS No. 29122-68-7)

Atenolol

Numéro de catalogue: B1665814
Numéro CAS: 29122-68-7
Poids moléculaire: 266.34 g/mol
Clé InChI: METKIMKYRPQLGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atenolol is a second-generation, beta-1 selective (cardioselective) adrenergic receptor antagonist. This compound is a cornerstone in cardiovascular research due to its mechanism of action, which involves the competitive blockade of β1-adrenergic receptors in the heart and vascular smooth muscle. By inhibiting the binding of endogenous catecholamines like epinephrine and norepinephrine, this compound produces a negative chronotropic and inotropic effect, leading to a reduction in heart rate, blood pressure, and myocardial contractility . Its selectivity for β1-receptors is relative and dose-dependent; at higher concentrations, it may also block β2-receptors . In a research context, this compound is primarily utilized for in vitro and in vivo studies investigating hypertension, angina pectoris, cardiac arrhythmias, and myocardial infarction . Its research applications extend to off-label areas such as the prophylaxis of migraines, the management of alcohol withdrawal symptoms, and the study of sympathetic nervous system overactivity in conditions like thyrotoxicosis . A key characteristic for experimental design is its pharmacokinetic profile: this compound has an oral bioavailability of approximately 50-60%, reaches peak plasma concentrations in 2-4 hours, and has an elimination half-life of about 6-7 hours . Unlike some other beta-blockers, it is hydrophilic, exhibits minimal metabolism in the liver, and is primarily eliminated renally, which minimizes concerns about cytochrome P450-related drug interactions in study models . Disclaimer: This product is intended for Research Use Only (RUO). It is strictly not for human or veterinary diagnostic or therapeutic uses, nor for consumption in any form.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O3 B1665814 Atenolol CAS No. 29122-68-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKIMKYRPQLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022628
Record name Atenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Atenolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in methanol; soluble in acetic acid, DMSO; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroform, Freely soluble in 1 N HCl (300 mg/ml @ 25 °C); less soluble in chloroform (3 mg/ml @ 25 °C), In water, 1.33X10+4 mg/l @ 25 °C, 13.3 mg/mL at 25 °C
Record name SID855957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Atenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00335
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATENOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Atenolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White, crystalline powder, Crystals from ethyl acetate, Colorless crystals

CAS No.

29122-68-7
Record name Atenolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29122-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atenolol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029122687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00335
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name atenolol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Atenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atenolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATENOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50VV3VW0TI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATENOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Atenolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

158-160, 146 - 148 °C, 147 °C
Record name Atenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00335
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATENOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Atenolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Historical Development of Atenolol Synthesis

The synthesis of this compound has undergone significant refinement since its initial development in the 1970s. Early methods prioritized functional group transformations but faced challenges in yield and stereochemical control.

Early Multi-Step Synthesis (1990)

Zhang Jianhua et al. pioneered a six-step synthesis starting from phenylacetonitrile, involving nitration, reduction, diazotization-hydrolysis, amidation, ether formation, and substitution. While this route operated under mild conditions, the cumulative yield was limited to 14.59% due to intermediate purification losses. The final step, involving isopropylamine substitution, required careful pH control to minimize byproducts.

Streamlined Etherification Approaches (1996–1999)

Cui Yanxia’s team simplified the synthesis by using p-hydroxyphenylacetamide as the starting material, condensing it with epichlorohydrin in aqueous sodium hydroxide, followed by amination. Xu Bo et al. later optimized this method by adjusting epichlorohydrin stoichiometry and reaction temperatures, achieving higher reproducibility and reducing side reactions such as epoxide ring-opening. These modifications improved yields to approximately 40–45% on a laboratory scale.

Alternative Phenol-Based Routes (1998)

Akisanya J. et al. explored a phenol-derived pathway, reacting phenol with formaldehyde to form 4-hydroxymethylphenol, which was subsequently functionalized. However, this approach introduced multiple intermediates, complicating purification and reducing overall efficiency.

Catalytic Innovations in this compound Synthesis

The integration of catalysts has addressed historical limitations in reaction efficiency and selectivity.

Platinum-Catalyzed Nitrile Hydration (1998)

A landmark study demonstrated the use of a platinum-based homogeneous catalyst for nitrile-to-amide conversion, enabling a streamlined synthesis of p-hydroxyphenylacetamide. This method achieved >90% conversion under mild conditions (80°C, 6 hours), bypassing traditional harsh hydrolysis steps. The catalyst’s reusability and compatibility with aqueous environments made it suitable for industrial applications.

Carbonic Ether Gemini Surfactants (2011)

Patent CN102603557A introduced a carbonic ether Gemini surfactant (Figure 1) to accelerate the amination of 3-(4-acetamidophenoxy)-1,2-epoxypropane with isopropylamine. By enhancing interfacial contact between organic and aqueous phases, the surfactant reduced reaction time from 24 hours to 8–10 hours while increasing yields to 78–82%. Optimal surfactant concentrations (2–5% w/w) minimized foaming and improved phase separation during workup.

Table 1: Comparative Performance of Catalytic Methods
Catalyst Reaction Time (h) Yield (%) Purity (%) Reference
Platinum complex 6 92 98.5
Gemini surfactant 8–10 80 99.2
Conventional NaOH 24 65 97.0

Enantioselective Synthesis Approaches

The pharmacological activity of this compound resides exclusively in the ( S )-enantiomer, necessitating asymmetric synthesis or resolution methods.

Lipase-Mediated Kinetic Resolution (2024)

Agustian et al. achieved >99% enantiomeric excess ( ee ) using Candida antarctica lipase B to resolve racemic 4-(3-chloro-2-hydroxypropoxy)phenylacetamide. The enzyme selectively acylated the ( R )-enantiomer, leaving the desired ( S )-precursor for amination. Despite an overall yield of 9.9%, this method aligns with green chemistry principles by avoiding toxic resolving agents.

Transition Metal Catalysis

Jacobsen’s ( R, R )-salen Co(III)OAc catalyst enabled asymmetric epoxide ring-opening with 98% ee , though multi-step purification reduced practicality. Comparative studies show enzymatic methods offer superior stereoselectivity but require yield optimization.

Process Optimization and Industrial Scale-Up

Solvent and Temperature Optimization

Early routes used water as a solvent for amination, but mixed solvents (e.g., isopropanol-water) improved intermediate solubility and reduced byproduct formation. Temperature-controlled epoxide ring-opening (60–70°C) minimized thermal degradation, enhancing yields by 15–20%.

Crystallization Techniques

Recrystallization from isopropanol-water mixtures increased final product purity to >99.5%, meeting pharmacopeial standards. Automated crystallization monitors now enable real-time crystal size control, reducing batch variability.

Analyse Des Réactions Chimiques

Types de Réactions : L’aténolol subit diverses réactions chimiques, notamment :

    Oxydation : L’aténolol peut être oxydé pour former différents métabolites.

    Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

    Substitution : L’aténolol peut subir des réactions de substitution nucléophile, en particulier celles impliquant le groupe hydroxyle.

Réactifs et Conditions Courants :

    Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

    Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.

    Substitution : Les nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de l’aténolol, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications De Recherche Scientifique

FDA-Approved Indications

Atenolol is approved for the following conditions:

  • Hypertension : this compound effectively lowers blood pressure by reducing cardiac output and inhibiting sympathetic stimulation of the heart. Clinical studies have demonstrated significant reductions in blood pressure among patients treated with this compound compared to placebo .
  • Angina Pectoris : The drug alleviates symptoms of angina by decreasing myocardial oxygen demand, thus improving exercise tolerance and reducing the frequency of angina attacks .
  • Acute Myocardial Infarction : this compound is indicated for reducing mortality in patients with suspected or confirmed myocardial infarction by minimizing heart workload and oxygen consumption .

Off-Label Uses

In addition to its approved indications, this compound has several off-label applications:

  • Arrhythmias : It is used to manage supraventricular and ventricular tachyarrhythmias due to its ability to prolong the refractory period of the atrioventricular node .
  • Migraine Prophylaxis : this compound is recommended for preventing migraine attacks, as supported by guidelines from the American Academy of Neurology .
  • Thyrotoxicosis Management : The drug can help control symptoms associated with hyperthyroidism, such as tachycardia .
  • Alcohol Withdrawal : this compound is sometimes used in conjunction with benzodiazepines to manage symptoms during alcohol withdrawal .

Pharmacological Properties

This compound's mechanism of action involves selective inhibition of beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility. This results in lowered blood pressure and reduced oxygen demand. Key pharmacokinetic properties include:

  • Absorption : Approximately 50% bioavailability when taken orally; peak plasma levels occur within 2 to 4 hours .
  • Distribution : Low lipid solubility limits its penetration into the central nervous system, resulting in fewer CNS-related side effects .
  • Metabolism and Elimination : Minimal hepatic metabolism; primarily excreted via renal pathways with an elimination half-life of 6 to 7 hours .

Case Study 1: Hypertension Management

A double-blind trial involving 45 patients demonstrated that this compound significantly reduced blood pressure compared to placebo. The optimal daily dose for managing moderately severe hypertension was identified as 200 mg. Side effects were comparable between treatment groups, indicating a favorable safety profile .

Case Study 2: Migraine Prophylaxis

In a randomized controlled trial assessing this compound for migraine prevention, patients reported a notable decrease in the frequency of migraine attacks over a three-month period. This supports its use as an effective prophylactic treatment option for individuals suffering from episodic migraines .

Comparative Data Table

ApplicationFDA ApprovedOff-label UseKey Findings
HypertensionYesNoSignificant reduction in blood pressure observed in clinical trials
Angina PectorisYesNoDecreases myocardial oxygen demand, improving exercise tolerance
Acute Myocardial InfarctionYesNoReduces mortality post-myocardial infarction
ArrhythmiasNoYesEffective in managing supraventricular tachycardia
Migraine ProphylaxisNoYesReduces frequency of migraine attacks; supported by clinical guidelines
ThyrotoxicosisNoYesHelps manage symptoms like tachycardia associated with hyperthyroidism
Alcohol WithdrawalNoYesUsed alongside benzodiazepines during withdrawal management

Mécanisme D'action

L’aténolol agit en bloquant sélectivement les récepteurs bêta-1 adrénergiques du cœur. Ces récepteurs se lient normalement aux catécholamines comme l’adrénaline et la noradrénaline, qui augmentent la fréquence cardiaque et la contractilité. En bloquant ces récepteurs, l’aténolol réduit la fréquence cardiaque, diminue le débit cardiaque et abaisse la tension artérielle. Ce mécanisme contribue à gérer des affections comme l’hypertension et l’angine de poitrine .

Composés Similaires :

Unicité de l’Aténolol : L’aténolol est unique en raison de sa faible lipophilie, ce qui réduit sa capacité à traverser la barrière hémato-encéphalique. Cette propriété entraîne moins d’effets secondaires au niveau du système nerveux central par rapport à d’autres bêta-bloquants comme le propranolol .

Comparaison Avec Des Composés Similaires

Pharmacodynamic and Clinical Efficacy Comparisons

Metoprolol
  • Receptor Selectivity: Like atenolol, metoprolol is β₁-selective but exhibits higher lipophilicity, leading to greater CNS penetration .
  • Dosage: In a double-blind crossover trial, equivalent antihypertensive effects required 234 mg/day metoprolol vs. 138 mg/day this compound .
  • Heart Rate Reduction: Both drugs caused significant pulse rate reductions, but this compound demonstrated marginally greater efficacy (−14.6 bpm vs. −13.2 bpm) .
Propranolol
  • Receptor Selectivity: Non-selective β₁/β₂-blocker with membrane-stabilizing activity .
  • Cellular Effects: Propranolol showed 6–50 times higher cytotoxicity than this compound in cancer cell lines (e.g., 4.13% vs. 62.26% cell viability in H1299 cells) due to broader receptor targeting and membrane effects .
  • Absorption Profile: MALDI-MSI studies revealed propranolol localizes in intestinal lamina propria, whereas this compound distributes uniformly between villi, suggesting slower systemic absorption .
Pindolol
  • Intrinsic Sympathomimetic Activity (ISA) : Partial agonist activity reduces bradycardia risk but increases sleep disturbances (reported in 28% of patients) .
  • Dosage : Achieved comparable blood pressure control at 24 mg/day , the lowest dose among studied β-blockers .
Labetalol
  • Receptor Profile : Dual α₁/β-blocker, enabling vasodilation alongside β-blockade.
  • Side Effects: Lower incidence of fatigue and bradycardia vs. This compound (15% vs. 22%) but required higher doses (308 mg/day) .

Pharmacokinetic and Bioavailability Profiles

Compound Absorption Site (MALDI-MSI) Bioavailability Key Metabolites
This compound Uniform between villi 50–60% Minimal hepatic metabolism
Metoprolol Tissue and inter-villi regions 50% CYP2D6-dependent oxidation
Propranolol Lamina propria (central villi) 25–30% 4-hydroxypropranolol (active)

Source:

Therapeutic Outcomes in Clinical Trials

  • Hypertension Management: this compound and metoprolol showed similar blood pressure reductions, but this compound-based regimens had higher cardiovascular event rates vs. losartan-based therapies (21% vs. 10% mortality over two years) .
  • Perioperative Care: this compound reduced postoperative mortality by 11% over two years in noncardiac surgery patients with coronary risk factors .

Environmental and Analytical Considerations

  • Environmental Persistence: this compound is frequently detected in U.S. drinking water (median: <10 ng/L), alongside sulfamethoxazole and atrazine, due to incomplete removal during wastewater treatment .
  • Analytical Methods: LC-MS/MS enables simultaneous quantification of this compound, metoprolol, and propranolol in biological matrices, with PRM-based HRMS achieving <10 ppm mass accuracy for this compound quantification .

Activité Biologique

Atenolol is a selective beta-1 adrenergic antagonist primarily used in the treatment of hypertension and other cardiovascular conditions. Its biological activity extends beyond blood pressure regulation, influencing various metabolic and physiological processes. This article explores the biological mechanisms, therapeutic applications, and recent research findings associated with this compound.

This compound selectively binds to the β1-adrenergic receptors in cardiac tissues, which leads to a decrease in heart rate, myocardial contractility, and conduction velocity. This selectivity allows this compound to exert its effects primarily on the heart while minimizing interactions with β2 receptors found in the lungs and peripheral vasculature. The result is a reduction in cardiac workload and oxygen demand, which is beneficial for patients with hypertension and angina .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 2 to 4 hours post-administration.
  • Distribution : Volume of distribution is approximately 4-5 L/kg, indicating extensive tissue uptake.
  • Metabolism : Primarily excreted unchanged via the kidneys; minimal hepatic metabolism occurs.
  • Half-life : Approximately 6 to 7 hours, allowing for once-daily dosing in many cases .

Therapeutic Uses

This compound's primary indications include:

  • Hypertension : Proven efficacy in lowering blood pressure, with optimal doses reported around 100-200 mg daily for moderate hypertension .
  • Angina Pectoris : Reduces frequency and severity of angina attacks by decreasing myocardial oxygen demand.
  • Arrhythmias : Used to manage certain types of arrhythmias due to its effect on heart rate and conduction.
  • Anxiety Disorders : Emerging evidence suggests this compound may be effective for anxiety management, with studies indicating positive responses among patients diagnosed with anxiety disorders .

Research Findings

Recent studies have expanded the understanding of this compound's biological activity:

  • Impact on Metabolism : A study demonstrated that lifelong this compound treatment in mice improved mitochondrial function and reduced oxidative damage, suggesting potential benefits for metabolic health .
  • Bone Health : Ongoing clinical trials are investigating this compound's role in preventing osteoporosis in postmenopausal women, focusing on its safety and effectiveness compared to standard treatments .
  • Cancer Research : this compound has been shown to enhance the efficacy of metformin against breast cancer cells in preclinical models, indicating a potential role in cancer therapy through modulation of angiogenesis and tumor growth .

Case Study 1: Hypertension Management

In a controlled study involving 45 patients with essential hypertension, this compound was found to significantly reduce blood pressure compared to placebo. The study concluded that this compound is effective for managing hypertension with minimal side effects reported .

Case Study 2: Anxiety Disorders

In a preliminary investigation involving patients with anxiety disorders, 86% reported positive effects from this compound treatment. The majority found it preferable over other beta-blockers previously used for similar conditions .

Summary of Biological Effects

Biological EffectDescription
Blood Pressure ReductionSignificant decrease in systolic and diastolic pressures
Heart Rate ControlDecreased resting heart rate and improved exercise tolerance
Metabolic ImpactPotential reduction in oxidative stress and improvement in mitochondrial function
Anxiety ReductionPositive patient-reported outcomes in managing anxiety symptoms

Q & A

Basic Research Questions

Q. What validated HPLC methods are recommended for quantifying atenolol purity in pharmaceutical formulations?

  • Methodology : Use reverse-phase HPLC with a C18 column (4.6 mm × 15 cm, 5 µm particle size), mobile phase of potassium dihydrogen phosphate (pH 3.0), methanol, and tetrahydrofuran (40:9:1), and UV detection at 226 nm. System suitability requires ≥5,000 theoretical plates, symmetry factor ≤1.5, and ≤1.0% RSD for peak area reproducibility. Validate via spiked recovery tests and linearity checks (5–200 µg/mL) .
  • Application : Ensures compliance with pharmacopeial standards for impurity profiling and batch consistency.

Q. How should researchers mitigate safety risks when handling this compound in laboratory settings?

  • Protocols : Adopt GHS-compliant practices: wear nitrile gloves, lab coats, and eye protection (splash goggles). Use fume hoods to avoid inhalation of particulates. Store this compound separately from strong acids/oxidizers. Dispose of waste via EPA-approved hazardous waste protocols due to carcinogenicity (GHS08) and reproductive toxicity risks .

Q. What pharmacological mechanisms underlie this compound’s impact on glucose metabolism in hypertensive patients?

  • Experimental Design : Conduct longitudinal clinical trials measuring fasting insulin, HbA1c, and HOMA-IR in hypertensive cohorts. Compare this compound monotherapy vs. combination therapies (e.g., ACE inhibitors). Control for confounders like BMI and diet. Reference FDA guidelines for bioanalytical validation of insulin assays .

Advanced Research Questions

Q. How can density functional theory (DFT) predict this compound prodrug hydrolysis kinetics?

  • Computational Approach : Model tetrahedral intermediates and transition states using Gaussian09 at the B3LYP/6-31G(d) level. Correlate strain energy differences (reactant vs. intermediate) and attack angles with experimental half-lives (e.g., this compound ProD1: 65.3 hours; ProD2: 11.8 minutes). Validate via HPLC-MS kinetic studies .

Q. What strategies improve quantitative detection of illegally added this compound in herbal matrices like Panax notoginseng?

  • Analytical Workflow : Fuse NIR (4000–11,627 cm⁻¹) and MIR spectral data using PLS regression. Apply calibration transfer algorithms (e.g., PDS or SBC) to harmonize models across particle sizes (50–200 µm). Validate with RMSEP <0.5% for this compound concentrations (0.5–20% w/w) .

Q. How does this compound’s stereochemistry influence β1-adrenergic receptor selectivity?

  • Experimental Design : Synthesize (S)-(-)-atenolol enantiomer via chiral chromatography. Compare binding affinity (IC₅₀) using radioligand assays (³H-CGP 12177) in human cardiomyocytes vs. bronchial tissue. Correlate with in vivo cardioselectivity (heart rate reduction) in murine models .

Q. What spectroscopic techniques characterize this compound-metal complexes (e.g., Ba²⁺, Ni²⁺)?

  • Protocol : Synthesize complexes in methanol/water (1:1), then analyze via FTIR (metal-N/O bonds at 450–550 cm⁻¹), UV-Vis (d→d transitions at 200–400 nm), and magnetic susceptibility. Confirm 1:2 (M:ATN) stoichiometry via elemental analysis and TGA .

Data Analysis & Contradiction Resolution

Q. How to reconcile conflicting clinical data on this compound’s effects on insulin resistance?

  • Methodology : Conduct meta-analysis using PRISMA guidelines. Stratify studies by dosage (25–100 mg/day), duration (weeks vs. years), and patient subgroups (diabetic vs. non-diabetic). Apply Egger’s test to assess publication bias. For discordant results (e.g., hyperglycemia vs. neutral effects), perform sensitivity analyses excluding outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atenolol
Reactant of Route 2
Reactant of Route 2
Atenolol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.